ethyl 2-{[(2-thioxo-1,3-benzoxazol-3(2H)-yl)methyl]amino}benzoate
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Overview
Description
ETHYL 2-{[(2-SULFANYLIDENE-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)METHYL]AMINO}BENZOATE is a complex organic compound that features a benzoxazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[(2-SULFANYLIDENE-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)METHYL]AMINO}BENZOATE typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions to form the benzoxazole ring.
Introduction of the Ethyl Ester Group: The ethyl ester group can be introduced by esterification of the corresponding carboxylic acid using ethanol and a strong acid catalyst like sulfuric acid.
Attachment of the Sulfanylidene Group: The sulfanylidene group can be introduced by reacting the benzoxazole derivative with a thiol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzoxazole ring, potentially leading to the formation of dihydrobenzoxazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzoxazole ring and the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzoxazole derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
ETHYL 2-{[(2-SULFANYLIDENE-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)METHYL]AMINO}BENZOATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-{[(2-SULFANYLIDENE-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)METHYL]AMINO}BENZOATE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzoxazole: Shares the benzoxazole ring and sulfanylidene group but lacks the ethyl ester group.
Ethyl 2-aminobenzoate: Contains the ethyl ester group but lacks the benzoxazole ring and sulfanylidene group.
Uniqueness
ETHYL 2-{[(2-SULFANYLIDENE-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)METHYL]AMINO}BENZOATE is unique due to the combination of its benzoxazole ring, sulfanylidene group, and ethyl ester group
Properties
Molecular Formula |
C17H16N2O3S |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
ethyl 2-[(2-sulfanylidene-1,3-benzoxazol-3-yl)methylamino]benzoate |
InChI |
InChI=1S/C17H16N2O3S/c1-2-21-16(20)12-7-3-4-8-13(12)18-11-19-14-9-5-6-10-15(14)22-17(19)23/h3-10,18H,2,11H2,1H3 |
InChI Key |
DDIDVKQDLRXGPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NCN2C3=CC=CC=C3OC2=S |
Origin of Product |
United States |
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